molecular formula C16H24N2O7 B14786451 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate

3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate

Cat. No.: B14786451
M. Wt: 356.37 g/mol
InChI Key: KYVRXVCNTUAXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate typically involves the glucuronidation of nicotine. This process can be carried out using glucuronic acid or its derivatives in the presence of specific enzymes or catalysts. The reaction conditions often include controlled pH, temperature, and the presence of cofactors to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors under optimized conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring or the carboxylate group, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can take place at the hydroxyl groups or the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a model compound to study glucuronidation reactions and the metabolism of nicotine.

    Biology: Investigated for its role in the metabolic pathways of nicotine and its impact on biological systems.

    Medicine: Explored for its potential therapeutic applications in nicotine addiction and related disorders.

    Industry: Utilized in the development of analytical methods for detecting and quantifying nicotine metabolites in biological samples.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes involved in the metabolism of nicotine. It is formed by the conjugation of nicotine with glucuronic acid, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This conjugation increases the water solubility of nicotine, facilitating its excretion from the body. The molecular targets and pathways involved include the liver enzymes responsible for detoxification and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: The parent compound from which 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate is derived.

    Nicotine N-oxide: Another metabolite of nicotine, formed through oxidation.

    Cotinine: A major metabolite of nicotine, used as a biomarker for nicotine exposure.

Uniqueness

3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate is unique due to its glucuronidation, which significantly alters its chemical properties compared to other nicotine metabolites. This modification enhances its water solubility and facilitates its excretion, making it a crucial compound in the study of nicotine metabolism and detoxification processes.

Properties

Molecular Formula

C16H24N2O7

Molecular Weight

356.37 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate

InChI

InChI=1S/C16H22N2O6.H2O/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23;/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3;1H2

InChI Key

KYVRXVCNTUAXMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.